molecular formula C21H18N4O2S B10805321 N'-(2-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

N'-(2-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

Cat. No.: B10805321
M. Wt: 390.5 g/mol
InChI Key: KULXDKAZKBPOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CL-409141 involves multiple steps, typically starting with the preparation of the core structure, 1H-thieno[2,3-c]pyrazole-5-carboxylic acid. This is followed by the introduction of various substituents to achieve the final compound. The reaction conditions often include:

Industrial Production Methods

Industrial production of CL-409141 would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

CL-409141 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of CL-409141, while substitution reactions can introduce new functional groups, potentially leading to derivatives with different biological activities .

Scientific Research Applications

CL-409141 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: As an ENTPD-5 inhibitor, it is valuable in studying the role of this enzyme in cellular processes and disease states.

    Medicine: Research into its potential therapeutic applications, particularly in diseases where ENTPD-5 is implicated, such as cancer and inflammatory conditions.

    Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CL-409141 involves the inhibition of ectonucleoside triphosphate diphosphohydrolase-5 (ENTPD-5). This enzyme plays a crucial role in the hydrolysis of nucleotides, and its inhibition can affect various cellular processes, including signal transduction and energy metabolism. The molecular targets and pathways involved include the modulation of ATP and ADP levels, impacting cellular energy balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CL-409141

CL-409141 stands out due to its specific substitution pattern and the presence of the thieno[2,3-c]pyrazole core, which imparts unique chemical and biological properties. Its ability to inhibit ENTPD-5 with high specificity makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-14-17-12-19(28-21(17)25(24-14)16-9-4-3-5-10-16)20(26)23-22-13-15-8-6-7-11-18(15)27-2/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULXDKAZKBPOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NN=CC3=CC=CC=C3OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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